(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC13491537
Molecular Formula: C6H10ClNO2
Molecular Weight: 163.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10ClNO2 |
|---|---|
| Molecular Weight | 163.60 g/mol |
| IUPAC Name | (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H9NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h1,3-5H,2,7H2,(H,8,9);1H/t4-,5+;/m1./s1 |
| Standard InChI Key | NJIAFLWOIUSOSY-JBUOLDKXSA-N |
| Isomeric SMILES | C1C=C[C@@H]([C@@H]1C(=O)O)N.Cl |
| SMILES | C1C=CC(C1C(=O)O)N.Cl |
| Canonical SMILES | C1C=CC(C1C(=O)O)N.Cl |
Introduction
Structural Characteristics and Molecular Identity
Chemical Identity and Stereochemistry
(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid hydrochloride (CAS No. VC13491537) is a bicyclic β-amino acid derivative featuring a cyclopentene ring substituted with an amino group at position 2 and a carboxylic acid group at position 1, with the hydrochloride salt enhancing its solubility . The (1R,2S) configuration denotes the absolute stereochemistry, critical for its interactions in chiral environments.
Molecular Formula: C₆H₁₀ClNO₂
Molecular Weight: 163.60 g/mol.
IUPAC Name: (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid hydrochloride.
SMILES Notation: C1C=CC([C@@H]1C(=O)O)N.Cl .
InChIKey: NJIAFLWOIUSOSY-JBUOLDKXSA-N.
The cyclopentene ring introduces strain and rigidity, influencing conformational behavior, while the amino and carboxylic acid groups enable participation in hydrogen bonding and ionic interactions .
Synthesis and Preparation
Synthetic Routes
The synthesis typically begins with functionalized cyclopentene precursors. A common approach involves:
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Epoxidation or Halolactonization: Cyclopentene derivatives undergo epoxidation or halocyclofunctionalization to introduce oxygen or halogen moieties, followed by azide substitution and reduction to yield amino groups .
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Hydrochloride Salt Formation: The free acid is treated with hydrochloric acid to produce the hydrochloride salt, improving stability and solubility .
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Step 1: cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride (0.150 g) is stirred in dry methanol with thionyl chloride (0.075 mL) at 0°C under nitrogen.
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Step 2: The mixture is refluxed at 66°C overnight, yielding the methyl ester intermediate, which is subsequently amidated with 4-methoxybenzoyl chloride to form derivatives.
Physical and Chemical Properties
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 173–175°C (decomp) | |
| Water Solubility | High (due to hydrochloride) | |
| Molecular Weight | 163.60 g/mol | |
| Storage Conditions | 2–8°C, inert atmosphere |
The hydrochloride salt’s solubility in polar solvents like water and ethanol facilitates its use in biological assays . Thermal decomposition above 175°C necessitates careful handling during synthesis .
Comparative Analysis with Related Compounds
(1R,2S)-2-Aminocyclopent-3-ene-1-carboxylic Acid vs. Free Acid Form
| Parameter | Hydrochloride Salt | Free Acid |
|---|---|---|
| Solubility | High in water | Moderate in polar solvents |
| Stability | Enhanced hygroscopicity | Prone to dimerization |
| Bioavailability | Improved absorption | Limited membrane permeability |
The hydrochloride form’s superior solubility makes it preferable for formulation, whereas the free acid is utilized in organic synthesis .
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